Atovaquone-d5 chemical properties and structure
Atovaquone-d5 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological mechanism of Atovaquone-d5. The information is curated for professionals in research and drug development, with a focus on data-driven insights and experimental methodologies.
Chemical Properties and Structure
Atovaquone-d5 is the deuterated analog of Atovaquone, a hydroxynaphthoquinone antimicrobial agent. The incorporation of five deuterium atoms into the cyclohexyl ring offers a valuable tool for various research applications, particularly in pharmacokinetic studies as an internal standard.
Chemical Structure
The chemical structure of Atovaquone-d5 is characterized by a naphthoquinone core linked to a deuterated 4-(4-chlorophenyl)cyclohexyl group.
IUPAC Name: 3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione
SMILES: [2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
InChI: InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
Physicochemical Properties
A summary of the key physicochemical properties of Atovaquone-d5 is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1] |
| Molecular Weight | 371.87 g/mol | [1] |
| Exact Mass | 371.1336559 Da | |
| CAS Number | 1329792-63-3 | [1] |
| Physical State | Solid (presumed based on storage information) | N/A |
| Solubility | Poor water solubility | |
| Synonyms | Atavaquone-d5, Mepron-d5, Wellvone-d5 | [1][2] |
Mechanism of Action
Atovaquone, and by extension Atovaquone-d5, exerts its antimicrobial effect by targeting the mitochondrial electron transport chain. Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III).
This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration. The consequences of this disruption are twofold:
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Collapse of Mitochondrial Membrane Potential: The inhibition of the electron transport chain leads to a breakdown of the electrochemical gradient across the inner mitochondrial membrane.
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Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone, a substrate for dihydroorotate dehydrogenase (DHODH), is blocked. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA precursors.
The dual impact of mitochondrial dysfunction and nucleotide starvation ultimately leads to the death of the susceptible organism.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways affected by Atovaquone.
Caption: Atovaquone's inhibition of the Cytochrome bc1 complex.
Caption: Atovaquone's impact on pyrimidine biosynthesis.
Experimental Protocols
Synthesis of Atovaquone-d5 (Adapted Protocol)
This protocol is a composite of several published methods for Atovaquone synthesis and should be optimized for specific laboratory conditions.
Materials:
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2-Chloro-1,4-naphthoquinone
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trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid
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Silver nitrate (AgNO₃)
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Ammonium persulfate ((NH₄)₂S₂O₈)
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Acetonitrile
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Water
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Potassium hydroxide (KOH)
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Methanol
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Hydrochloric acid (HCl)
Procedure:
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Coupling Reaction:
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In a reaction vessel, dissolve 2-chloro-1,4-naphthoquinone and trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid in a mixture of acetonitrile and water.
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Add silver nitrate and ammonium persulfate to the solution.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude intermediate, 2-[trans-4-(4-chlorophenyl)cyclohexyl-d5]-3-chloro-1,4-naphthoquinone.
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Hydrolysis:
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Dissolve the crude intermediate in methanol.
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Add a solution of potassium hydroxide in water to the methanolic solution.
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Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the crude Atovaquone-d5.
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Filter the precipitate, wash with water, and dry.
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Purification
Recrystallization:
The primary method for the purification of Atovaquone and its analogs is recrystallization.[3][5][6]
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Dissolve the crude Atovaquone-d5 in a minimal amount of hot acetonitrile.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized Atovaquone-d5, a combination of analytical techniques should be employed.
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High-Performance Liquid Chromatography (HPLC):
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An HPLC method can be developed to assess the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength of approximately 250 nm.
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of Atovaquone-d5. The expected [M+H]⁺ ion would be at m/z 372.1.
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For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed. Based on data for Atovaquone-d4, the quantifier transition is m/z 371.1 → 343.1 and the qualifier transition is m/z 371.1 → 203.1.[7] These transitions would be expected to be similar for Atovaquone-d5.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of Atovaquone-d5.
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In the ¹H NMR spectrum, the signals corresponding to the deuterated positions on the cyclohexyl ring will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Atovaquone.
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The ¹³C NMR spectrum will show the signals for all carbon atoms, but the signals for the deuterated carbons may be broadened or show altered splitting patterns due to the deuterium coupling.
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Conclusion
This technical guide provides a foundational understanding of the chemical and biological properties of Atovaquone-d5. The detailed information on its structure, mechanism of action, and experimental protocols is intended to support researchers and drug development professionals in their work with this important deuterated compound. The provided visualizations offer a clear representation of its biological activity, further aiding in the comprehension of its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [ppj.org.ly]
- 5. EP2213647A1 - Novel crystalline forms of atovaquone - Google Patents [patents.google.com]
- 6. EP2160376A2 - Novel crystalline forms of atovaquone - Google Patents [patents.google.com]
- 7. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
